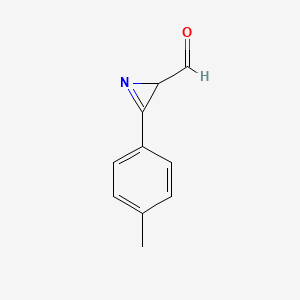

2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI)

Description

2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) is a nitrogen-containing heterocyclic compound characterized by a strained azirine ring (a three-membered ring with two carbons and one nitrogen) substituted with a carboxaldehyde group and a 4-methylphenyl moiety. The 4-methylphenyl group enhances lipophilicity, which may influence solubility and stability in organic matrices.

Properties

CAS No. |

521075-51-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2H-azirine-2-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c1-7-2-4-8(5-3-7)10-9(6-12)11-10/h2-6,9H,1H3 |

InChI Key |

KYMDEPQVDONPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl glyoxylate, followed by cyclization to form the azirine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives such as carboxylic acids.

- Reduced derivatives such as alcohols.

- Substituted azirines with various functional groups.

Scientific Research Applications

Synthetic Pathways

- Isomerization of Isoxazoles : The conversion of 5-chloroisoxazoles to azirine-2-carbonyl chlorides is a critical step. This process has been optimized to achieve high yields under mild conditions.

- Hydrolysis : The azirine-2-carbonyl chlorides can be hydrolyzed to obtain the desired azirine-2-carboxylic acids, which can further be converted into aldehydes through oxidation reactions .

Biological Activities

The compound exhibits notable biological properties, particularly antibacterial activity against ESKAPE pathogens, which are notorious for their drug resistance. The presence of the carboxyl group in the structure is crucial for this activity .

Antibacterial Properties

- Activity Against ESKAPE Pathogens : Studies have shown that 2H-Azirine-2-carboxaldehyde derivatives possess antibacterial properties comparable to established antibiotics like Sulfamethoxazole. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth at low concentrations .

- Low Cytotoxicity : In addition to their antibacterial efficacy, these compounds exhibit low cytotoxicity towards mammalian cells, making them promising candidates for further development as therapeutic agents .

Applications in Synthetic Chemistry

Beyond their biological applications, 2H-Azirine-2-carboxaldehyde derivatives serve as versatile intermediates in organic synthesis.

Synthetic Intermediates

- Building Blocks : These compounds can be utilized as building blocks in the synthesis of more complex molecules, including aziridine derivatives and other heterocycles .

- Reactivity Profiles : The reactivity of 2H-azirines allows them to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions, expanding their utility in synthetic pathways .

Case Studies

Several case studies highlight the successful application of 2H-Azirine-2-carboxaldehyde in medicinal chemistry and synthetic processes.

Case Study 1: Antibacterial Development

A recent study reported the synthesis of a series of 3-aryl-2H-azirine-2-carboxylic acids that demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds were synthesized via a straightforward two-step process involving isomerization and hydrolysis, showcasing their potential as new antibiotic agents .

Case Study 2: Synthetic Applications

Another research effort focused on using 2H-Azirine-2-carboxaldehyde as a precursor for synthesizing aziridine-based compounds. Through various reactions with nucleophiles, researchers successfully generated diverse derivatives that could be further functionalized for specific applications in drug discovery .

Mechanism of Action

The mechanism of action of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) involves its interaction with molecular targets through its reactive azirine ring and functional groups. The strained ring structure allows it to participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biological systems to study enzyme mechanisms and in medicinal chemistry to design inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) with two related 9CI-classified compounds from the provided evidence:

Key Observations:

Reactivity : The azirine-carboxaldehyde’s strained ring and aldehyde group make it significantly more reactive than the hydrazine derivative or arsonic acid. This reactivity is advantageous in cycloaddition or polymerization reactions but necessitates careful handling.

Substituent Effects: The 4-methylphenyl group is common across all three compounds. In the azirine derivative, it likely enhances solubility in non-polar solvents, whereas in the arsonic acid, it contributes to bioactivity in pesticidal applications .

Functional Group Diversity : The hydrazinecarboxaldehyde’s benzothiazolyl group provides aromatic stabilization, reducing its reactivity compared to the azirine analog .

Biological Activity

2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 2H-azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) is . Its structure includes a 2H-azirine core with a carboxaldehyde functional group and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.

Cytotoxicity

Research indicates that compounds containing the azirine moiety exhibit notable cytotoxic effects. For instance, studies on related azirine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In particular, two synthesized azirine-2-azetidinones showed IC50 values ranging from 1.1 to 10.5 µM against HL-60 leukemia cells and other tumor lines, suggesting a strong potential for inducing apoptosis through mechanisms such as membrane damage and DNA synthesis inhibition .

The mechanisms underlying the biological activities of azirines are still being elucidated. Preliminary findings suggest that azirines may induce apoptosis in cancer cells through various pathways, including:

- Membrane Damage : Disruption of cellular membranes leading to cell death.

- Inhibition of DNA Synthesis : Preventing cancer cells from replicating.

- Morphological Changes : Inducing observable changes in cell structure indicative of apoptosis .

Case Studies

A series of studies have highlighted the potential of azirines in drug development:

- Cytotoxicity Studies : A study synthesized several azirine derivatives and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth at low concentrations, with specific emphasis on their apoptotic effects .

- Antibacterial Screening : Another investigation focused on non-natural azirines showed promising results against several bacterial strains, indicating their potential as lead compounds for antibiotic development .

Data Summary

| Compound Name | IC50 (µM) | Activity Type | Target Organism/Cell Line |

|---|---|---|---|

| Azirine-2-azetidinone (1) | 1.1 - 10.5 | Cytotoxic | HL-60 (Leukemia) |

| Azirine-2-azetidinone (2) | 3.8 - 26.6 | Cytotoxic | HCT-8 (Colon Cancer) |

| Non-natural 2H-azirine-2-carboxylic acids | N/A | Antibacterial | ESKAPE Pathogens |

Q & A

Q. What are the recommended synthetic routes for 2H-azirine-2-carboxaldehyde derivatives, and how can reaction conditions be optimized?

The synthesis of azirine derivatives typically involves cyclization reactions or ring-opening/closure strategies. For example, methyl 3-phenyl-2H-azirine-2-carboxylate (a structurally related compound) is synthesized via photochemical or thermal decomposition of precursor diazo compounds . Key optimization parameters include:

- Temperature control : High temperatures (e.g., 80–100°C) may accelerate cyclization but risk decomposition.

- Catalyst selection : Lewis acids like BF₃·OEt₂ can enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm ring formation and purity .

Q. How should researchers characterize the molecular structure of 3-(4-methylphenyl)-2H-azirine-2-carboxaldehyde?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR can identify the azirine ring protons (δ 2.5–3.5 ppm) and carboxaldehyde carbonyl (δ ~190 ppm).

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected m/z ~175.18 for the methyl ester analog) .

- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., as demonstrated for methyl 3-phenyl-2H-azirine-2-carboxylate) .

Q. What computational methods predict the physicochemical properties of azirine derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate:

- pKa : Predicted acidity (e.g., pKa ≈ -7.77 for a sulfonamide analog ).

- Boiling point : Group contribution methods (e.g., Joback) predict values within ±60°C .

Experimental validation via thermogravimetric analysis (TGA) or potentiometric titration is recommended to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for azirine derivatives?

Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Azirine ↔ imine forms may shift in polar solvents, altering NMR signals. Use variable-temperature NMR to track dynamic processes .

- Solvent-induced shifts : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent effects .

- Cross-validation : Correlate IR carbonyl stretches (~1680–1720 cm⁻¹) with NMR data to confirm functional groups .

Q. What strategies enhance the stability of 2H-azirine-2-carboxaldehyde derivatives during storage?

Azirines are prone to ring-opening via hydrolysis or nucleophilic attack. Mitigation strategies include:

Q. How can the reactivity of the 4-methylphenyl substituent be exploited in derivatization?

The electron-donating 4-methyl group activates the aromatic ring for electrophilic substitution. Examples:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.